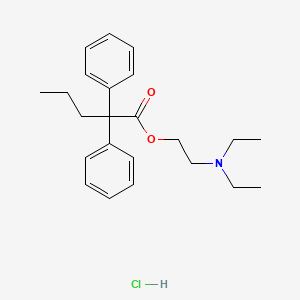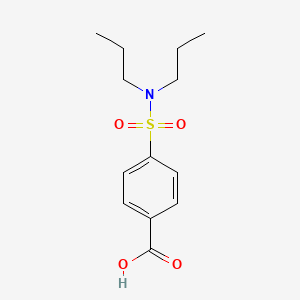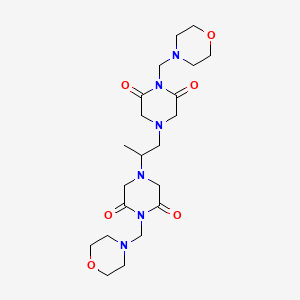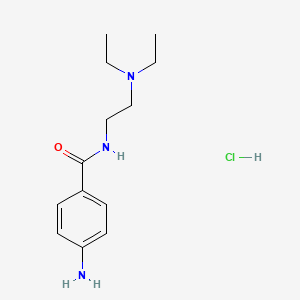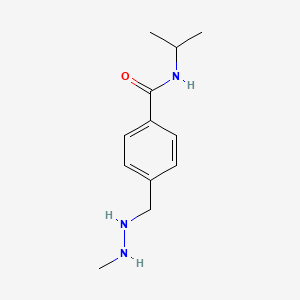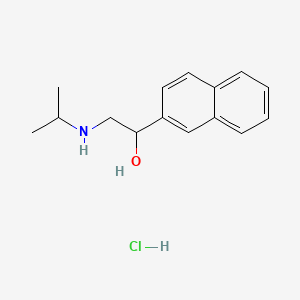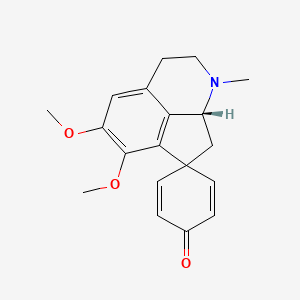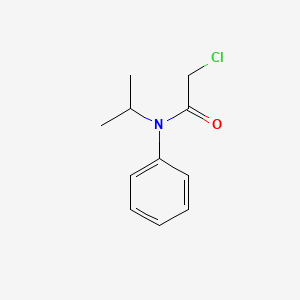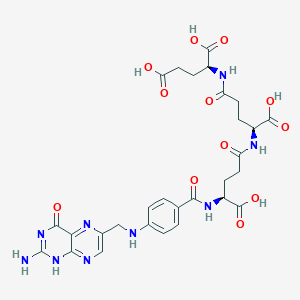
Pteropterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteropterin, also known as Pteroyltriglutamic, is an active form of folate . It has been shown to inhibit tumor growth and has broad anticancer activity .
Molecular Structure Analysis
This compound is a conjugated system of pyrazine and pyrimidine rings, known as pteridine . It is accompanied by a carbonyl group (C=O) at the C4 position and an amino group (NH2) at the C2 position . The molecular weight of this compound is 699.63, and its molecular formula is C29H33N9O12 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound are essential for understanding its function as a biomaterial . These properties relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pteropterin involves a series of chemical reactions starting from simple starting materials to form the final compound. The pathway involves the conversion of a pyrazine derivative to form the pteridine ring system, followed by the introduction of the side chain. The synthesis pathway can be divided into two main steps: the synthesis of the pteridine ring system and the introduction of the side chain.", "Starting Materials": ["2-amino-3-cyanopyrazine", "formaldehyde", "ammonium formate", "ammonium hydroxide", "glutaraldehyde", "methanol", "acetic acid", "triethylamine", "sodium borohydride", "acetic anhydride", "acetyl chloride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "potassium carbonate", "isobutyraldehyde", "dichloromethane", "ethyl acetate", "magnesium sulfate", "sodium sulfate", "water"], "Reaction": [ "Step 1: Synthesis of the pteridine ring system", "- React 2-amino-3-cyanopyrazine with formaldehyde and ammonium formate in methanol and ammonium hydroxide to form 6,7-dimethyl-pteridine-2,4-dione.", "- Reduce 6,7-dimethyl-pteridine-2,4-dione with sodium borohydride in methanol to form 6,7-dimethyl-pteridine-2,4-diol.", "- Protect the hydroxyl groups of 6,7-dimethyl-pteridine-2,4-diol with acetic anhydride and triethylamine in dichloromethane to form 6,7-dimethyl-pteridine-2,4-diacetate.", "- Deacetylate 6,7-dimethyl-pteridine-2,4-diacetate with sodium hydroxide in water to form 6,7-dimethyl-pteridine-2,4-diol.", "Step 2: Introduction of the side chain", "- Protect the hydroxyl group of 6,7-dimethyl-pteridine-2,4-diol with acetyl chloride and triethylamine in dichloromethane to form 6-acetyl-7-methyl-pteridine-2,4-diol.", "- React 6-acetyl-7-methyl-pteridine-2,4-diol with glutaraldehyde in sulfuric acid to form 6-acetyl-7-methyl-pteridine-2,4-diol-3-aldehyde.", "- React 6-acetyl-7-methyl-pteridine-2,4-diol-3-aldehyde with isobutyraldehyde and potassium carbonate in ethanol to form Pteropterin.", "- Purify Pteropterin using column chromatography with ethyl acetate and magnesium sulfate as the stationary phase and eluent, respectively." ] } | |
Número CAS |
89-38-3 |
Fórmula molecular |
C29H33N9O12 |
Peso molecular |
699.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C29H33N9O12/c30-29-37-23-22(25(44)38-29)33-15(12-32-23)11-31-14-3-1-13(2-4-14)24(43)36-18(28(49)50)6-9-20(40)34-16(26(45)46)5-8-19(39)35-17(27(47)48)7-10-21(41)42/h1-4,12,16-18,31H,5-11H2,(H,34,40)(H,35,39)(H,36,43)(H,41,42)(H,45,46)(H,47,48)(H,49,50)(H3,30,32,37,38,44)/t16-,17-,18-/m0/s1 |
Clave InChI |
WOLQREOUPKZMEX-BZSNNMDCSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Pteropterin; Pteroyl triglutamic acid; PTGA; Teropterin; Folic acid diglutamate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



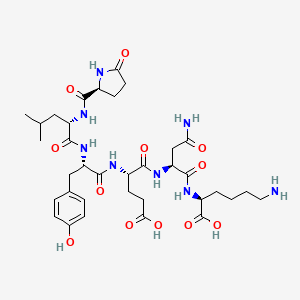
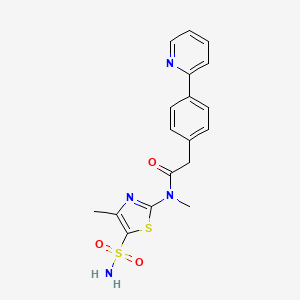
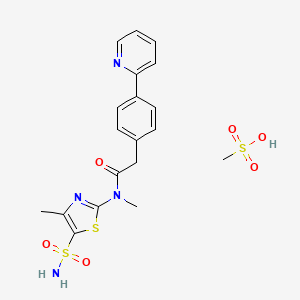
![methyl 2-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B1678236.png)
